N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
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Overview
Description
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is known for its biological activity, and a dichlorophenyl group, which can enhance its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2,6-dichlorobenzaldehyde with thiourea under acidic conditions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Beta-Alanine: The final step involves coupling the acetylated thiazole derivative with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for conditions like osteoarthritis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, which are crucial in conditions like cancer and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine: An intermediate for the synthesis of diclofenac.
Diclofenac Etalhyaluronate (SI-613): A novel sodium hyaluronate derivative chemically linked with diclofenac, used for osteoarthritis pain.
Uniqueness
N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is unique due to its combination of a thiazole ring and a dichlorophenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H12Cl2N2O3S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
3-[[2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-9-2-1-3-10(16)13(9)14-18-8(7-22-14)6-11(19)17-5-4-12(20)21/h1-3,7H,4-6H2,(H,17,19)(H,20,21) |
InChI Key |
KEXRMXYAPGAAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
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